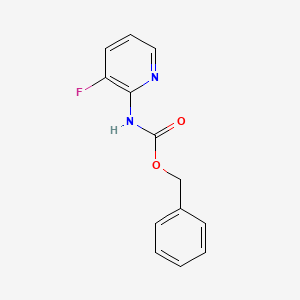

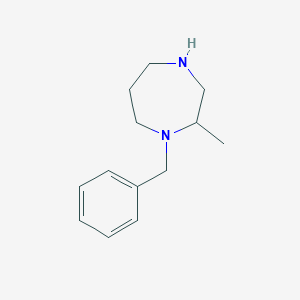

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would detail the methods and reagents used in the synthesis of the compound, as well as any important reaction conditions.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Heterocyclic Syntheses via Carbanionically Induced Rearrangement Reactions

Research has demonstrated the utility of sulfonyl and carbonyl functions in synthesizing heterocyclic compounds through carbanionically induced rearrangement reactions. For example, 1,2-benzisothiazol dioxide systems can be transformed into di-benzo[b,f][1,4]thiazepin dioxides, showcasing a method for ring expansions by one benzo unit when utilizing suitably tailored precursor heterocycles (Hellwinkel, Lenz, & Lämmerzahl, 1983).

Synthesis of Cyclic Sulfonamides through Intramolecular Diels-Alder Reactions

Another study highlights the synthesis of novel cyclic sulfonamides, including substituted hexahydrobenzo[d]isothiazole 1,1-dioxides and hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, via the thermal Diels-Alder reaction of triene derivatives. This method offers a new pathway for creating histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Synthesis and Pharmacological Evaluation of Sulfonyl Derivatives

A study on the synthesis and pharmacological evaluation of sulfonyl derivatives, specifically isopropyl thiazole-based compounds, demonstrated significant antibacterial, antifungal, and antitubercular activities. These findings suggest the potential of sulfonyl derivatives in developing new antimicrobial and antitubercular agents (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).

Fluorescent Molecular Probes

Research into the synthesis, spectral properties, and use of fluorescent solvatochromic dyes based on diphenyloxazoles with sulfonyl groups has opened new avenues for developing ultrasensitive fluorescent molecular probes. These probes can study biological events and processes, thanks to their strong solvent-dependent fluorescence correlated with solvent polarity (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This would involve predicting potential applications and areas of study for the compound.

Eigenschaften

IUPAC Name |

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-16-22-20(15-28-16)17-7-9-19(10-8-17)30(26,27)23-12-11-21(29(24,25)14-13-23)18-5-3-2-4-6-18/h2-10,15,21H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXBNLKBMSDRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)

![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)

![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)

![rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B3010932.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)

![2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B3010940.png)

![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)

![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)